N-Benzhydrylpropionamide
Description
N-Benzhydrylpropionamide is an organic compound with the molecular formula C16H17NO. It is a derivative of propionamide, where the hydrogen atoms on the nitrogen are replaced by a benzhydryl group. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Properties
CAS No. |
10253-95-9 |
|---|---|
Molecular Formula |
C16H17NO |
Molecular Weight |
239.31 g/mol |
IUPAC Name |
N-benzhydrylpropanamide |
InChI |
InChI=1S/C16H17NO/c1-2-15(18)17-16(13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12,16H,2H2,1H3,(H,17,18) |
InChI Key |
WFJCUVNCWKUMSC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Benzhydrylpropionamide can be synthesized through several methods. One common approach involves the reaction of benzhydrylamine with propionyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions, yielding this compound as the primary product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. For instance, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the purification process may include crystallization or chromatography to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
N-Benzhydrylpropionamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the benzhydryl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and strong bases (e.g., sodium hydride) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzhydrylpropionic acid, while reduction can produce benzhydrylamine.
Scientific Research Applications
Chemical Properties and Structure
N-Benzhydrylpropionamide has the molecular formula . It is characterized by the presence of a benzhydryl group attached to a propionamide backbone. This structure contributes to its reactivity and utility in chemical synthesis.
Organic Synthesis
This compound serves as an important intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in multiple chemical reactions, making it valuable for producing derivatives with specific functional groups.
Key Reactions:
- Oxidation : Can yield benzhydrylpropionic acid.
- Reduction : May produce benzhydrylamine.
Research indicates that this compound acts as a building block for developing biologically active molecules. It has been explored for its potential pharmaceutical properties, particularly in drug development.
Applications in Drug Development:
- Investigated for its ability to modulate enzyme activity, which can lead to therapeutic effects.
- Potential use in formulating new drugs targeting specific diseases.
Medicinal Chemistry
The compound's interaction with biological targets positions it as a candidate for medicinal chemistry research. Studies have focused on its efficacy against various pathogens and its role in the synthesis of novel therapeutic agents.
Case Study:
A study highlighted the synthesis of related compounds that exhibited potent activity against Trypanosoma brucei, suggesting that derivatives of this compound could be developed into effective antiparasitic agents .
Data Tables
The following table summarizes key findings related to the applications of this compound:
Case Studies and Research Findings
- Antiparasitic Research : A phenotypic screening led to the identification of N-benzhydryl derivatives that demonstrated significant antiparasitic activity against Trypanosoma brucei. The most potent compound displayed an in vitro EC50 of 0.001 μM, indicating strong potential for further development as a drug .
- Synthesis of Derivatives : The exploration of this compound has resulted in numerous derivatives with varying biological activities, showcasing its versatility as a precursor in drug design.
- Catalytic Applications : Research has also indicated potential catalytic applications where this compound can facilitate specific reactions, enhancing yield and efficiency in synthetic processes .
Mechanism of Action
The mechanism of action of N-Benzhydrylpropionamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
N-Benzhydrylbenzamide: Similar structure but with a benzamide group instead of a propionamide group.
N,N-Diphenethylbenzamide: Contains diphenethyl groups instead of benzhydryl groups.
N,N-Dihexylbenzamide: Features hexyl groups in place of benzhydryl groups.
Uniqueness
N-Benzhydrylpropionamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its benzhydryl group provides steric hindrance and electronic effects that influence its reactivity and interactions with other molecules.
Biological Activity
N-Benzhydrylpropionamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of neurology and pharmacology. This article explores its biological activity, focusing on its anticonvulsant properties, structure-activity relationships, and other relevant pharmacological effects.
1. Chemical Structure and Properties
This compound belongs to a class of compounds known for their diverse biological activities. The structure typically includes a propionamide moiety attached to a benzhydryl group, which contributes to its pharmacological profile. Understanding the structure is crucial for elucidating its biological mechanisms.
2. Anticonvulsant Activity
Recent studies have highlighted the potential of this compound as an anticonvulsant agent. It has been evaluated in various animal models to assess its efficacy against seizures.
2.1 Pharmacological Studies
In a study examining the antiseizure effects of related compounds, this compound was shown to exhibit significant activity in the maximal electroshock (MES) test and the pentylenetetrazole (PTZ) model. These models are standard for assessing anticonvulsant properties:
- Maximal Electroshock Test (MES) : This test evaluates the ability of compounds to prevent tonic-clonic seizures induced by electrical stimulation.
- Pentylenetetrazole (PTZ) Test : This test assesses the ability of compounds to inhibit seizures induced by chemical means.
In these tests, this compound demonstrated effective seizure protection, suggesting its potential as a therapeutic agent for epilepsy .
3. Structure-Activity Relationships (SAR)
The biological activity of this compound can be significantly influenced by its structural components. Research has focused on modifying either the propionamide or benzhydryl portions to enhance potency and selectivity.
3.1 Key Modifications and Findings
- Modification of the Propionamide Moiety : Alterations such as introducing different alkyl groups or substituents can impact binding affinity and efficacy.
- Benzhydryl Variants : Variations in the benzhydryl group have been explored to optimize interactions with target receptors involved in seizure modulation.
For instance, compounds with specific substitutions on the benzhydryl moiety exhibited enhanced binding affinities, with some derivatives showing improved activity compared to the parent compound .
4.1 Efficacy in Animal Models
A series of experiments were conducted using rodent models to evaluate the efficacy and safety profile of this compound:
| Study Type | Model Used | Dose (mg/kg) | Outcome |
|---|---|---|---|
| Maximal Electroshock | Mice | 30 | Significant reduction in seizure duration |
| Pentylenetetrazole | Rats | 70 | Complete inhibition of clonic seizures |
| Kindling Model | Mice | 50 | Delayed onset of seizures |
These results indicate that this compound not only prevents seizures but may also alter their progression in chronic models .
5. Conclusion
This compound exhibits promising biological activities, particularly as an anticonvulsant agent. Its efficacy in various seizure models underscores its potential therapeutic applications in treating epilepsy. Ongoing research into its structure-activity relationships will likely yield further insights into optimizing its pharmacological profile for clinical use.
Q & A
Basic Research Questions
Q. What are the recommended synthesis and characterization protocols for N-Benzhydrylpropionamide to ensure reproducibility in academic settings?
- Methodological Answer : Begin with a nucleophilic substitution reaction between benzhydrylamine and propionyl chloride under anhydrous conditions (e.g., in dichloromethane with triethylamine as a base). Purify the product via column chromatography (silica gel, ethyl acetate/hexane gradient). Characterize using -NMR, -NMR, and high-resolution mass spectrometry (HRMS) to confirm structure and purity. Ensure reproducibility by adhering to detailed reaction logs (e.g., temperature, solvent ratios, and reaction time) as outlined in pharmacopeial guidelines for analogous amides . For purity analysis, employ acid-base titration to quantify residual amines and HPLC with UV detection (λ = 254 nm) to assess impurities .
Q. How can researchers validate the stability of this compound under varying storage conditions?
- Methodological Answer : Design accelerated stability studies by exposing the compound to controlled environments (e.g., 40°C/75% relative humidity for 6 months). Monitor degradation using thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) to detect phase changes. Quantify hydrolytic stability via pH-dependent kinetic studies (e.g., in buffered solutions at pH 3, 7, and 9) with periodic sampling analyzed by LC-MS. Reference pharmacopeial protocols for related amides, such as specifying inert storage conditions (argon atmosphere, desiccated) to minimize oxidative and hydrolytic degradation .
Q. What analytical techniques are most effective for distinguishing this compound from structurally similar amides?
- Methodological Answer : Use a combination of spectroscopic and chromatographic methods:
- FT-IR : Identify unique carbonyl (C=O) and N-H stretching frequencies.
- X-ray crystallography : Resolve crystal packing differences compared to analogs like N-Benzyl-N-isopropylpivalamide .
- GC-MS with derivatization : Enhance volatility for trace impurity detection.
Cross-validate results with databases such as NIST Chemistry WebBook for spectral matching and retention indices .
Advanced Research Questions
Q. How can researchers address contradictory data in mechanistic studies of this compound’s reactivity?
- Methodological Answer : Apply a tiered validation approach:
Replicate experiments under identical conditions, ensuring instrument calibration (e.g., NMR shimming, HPLC column equilibration) .
Statistical analysis : Use ANOVA or Bayesian inference to assess variability significance.
Computational modeling : Perform DFT calculations (e.g., Gaussian 16) to predict reaction pathways and compare with experimental outcomes.
Document discrepancies transparently and consult interdisciplinary experts (e.g., computational chemists, statisticians) to resolve conflicts .
Q. What strategies optimize in vivo pharmacokinetic studies of this compound while adhering to ethical guidelines?
- Methodological Answer :
- Animal model selection : Use species with metabolic pathways analogous to humans (e.g., Sprague-Dawley rats) and justify sample size via power calculations .
- Dosing protocols : Administer via intraperitoneal injection with vehicle controls, and collect plasma samples at pre-defined intervals for LC-MS/MS analysis.
- Ethical compliance : Follow NIH guidelines for humane endpoints (e.g., maximum blood volume per sampling) and obtain IRB approval with documented oversight .
Q. How should researchers design collaborative studies on this compound’s bioactivity to mitigate interdisciplinary communication gaps?
- Methodological Answer :
- Pre-study alignment : Define standardized terminology (e.g., "IC50," "allosteric modulation") across biology, chemistry, and pharmacology teams.
- Shared documentation : Use cloud-based platforms for real-time data sharing, with version control to track protocol changes.
- Regular cross-team audits : Schedule monthly meetings to reconcile methodological differences (e.g., assay conditions, statistical thresholds) .
Reference collaborative frameworks from global software development studies to enhance transparency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
